ethyl elaidate CAS number and synonyms
ethyl elaidate CAS number and synonyms
Chemical Identity & Core Specifications[1][2]
Ethyl elaidate is the ethyl ester of elaidic acid (trans-9-octadecenoic acid).[1][2][3][4][5] It serves as a critical reference standard in lipidomics, specifically for distinguishing trans-fatty acid metabolic pathways from their cis-isomers (ethyl oleate).
In pharmaceutical and analytical contexts, the precise differentiation between the trans (elaidate) and cis (oleate) isomers is non-negotiable, as their biological activities and physical properties differ significantly despite sharing the same molecular formula.
Data Sheet: Physicochemical Profile
| Parameter | Specification | Technical Note |
| CAS Number | 6114-18-7 | Specific to the ethyl ester.[1][2][3][4][6] Do not confuse with Elaidic Acid (112-79-8). |
| IUPAC Name | Ethyl (E)-octadec-9-enoate | The "(E)" designation confirms the trans geometry. |
| Synonyms | Ethyl trans-9-octadecenoate; Elaidic acid ethyl ester; trans-9-Octadecenoic acid ethyl ester | |
| Molecular Formula | C₂₀H₃₈O₂ | |
| Molecular Weight | 310.52 g/mol | |
| SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC | Trans-double bond notation.[2] |
| Melting Point | ~5.8°C | Critical Differentiator: Significantly higher than its cis-isomer, Ethyl Oleate (MP -32°C), due to tighter molecular packing of the linear trans chain. |
| Solubility | Ethanol, Hexane, Chloroform | Immiscible in water. |
Synthetic Pathways & Manufacturing
For researchers requiring isotopically labeled variants or custom synthesis, the Fischer Esterification is the industry-standard protocol. While commercially available, in-house synthesis is often required for deuterated internal standards (e.g., using d5-ethanol).
Mechanism of Action
The reaction relies on the acid-catalyzed nucleophilic acyl substitution between elaidic acid and ethanol. Because the reaction is reversible (
Protocol: Acid-Catalyzed Esterification (Anhydrous)
Reagents:
-
Elaidic Acid (≥99% purity)
-
Absolute Ethanol (Anhydrous)
-
Catalyst: Acetyl Chloride (generates anhydrous HCl in situ) or H₂SO₄
-
Solvent: Hexane (for extraction)[7]
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried round-bottom flask, add absolute ethanol (20 mL per gram of fatty acid). Slowly add Acetyl Chloride (10% v/v relative to ethanol) at 0°C. Why: This generates anhydrous HCl without introducing water, shifting equilibrium forward.
-
Addition: Dissolve Elaidic Acid in the ethanolic HCl solution.
-
Reflux: Heat to reflux (approx. 80°C) for 2 hours under a nitrogen atmosphere.
-
Quench: Cool to room temperature and neutralize with aqueous NaHCO₃.
-
Extraction: Extract the ester into hexane (3x). The trans-ester is highly lipophilic.
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Synthesis Workflow Diagram
Caption: Figure 1. Acid-catalyzed Fischer esterification pathway for the synthesis of Ethyl Elaidate, highlighting the critical water elimination step.
Analytical Methodologies: GC-FID/MS
The primary analytical challenge with Ethyl Elaidate is isomer resolution . Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane like DB-5) often fail to separate Ethyl Elaidate (trans) from Ethyl Oleate (cis) due to their identical boiling points and similar polarities.
Trustworthiness Protocol: To validate detection, you must use a high-polarity column capable of interacting with the pi-electron cloud of the double bond, which differs in accessibility between cis and trans geometries.
Recommended Chromatographic System
| Component | Specification | Rationale |
| Column | Biscyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88) | The cyano groups interact strongly with the double bond, retarding the cis isomer more than the trans isomer, typically eluting Ethyl Elaidate before Ethyl Oleate. |
| Carrier Gas | Hydrogen or Helium | Hydrogen provides faster linear velocities with maintained efficiency (Van Deemter optimality). |
| Oven Program | Isothermal (180°C) or slow ramp (2°C/min) | Slow ramps are essential for maximizing resolution ( |
| Detector | FID (Quantitation) or MS (Confirmation) | MS Ions: m/z 88 (McLafferty rearrangement), m/z 101, and molecular ion m/z 310. |
Sample Preparation for Biological Matrices (Hair/Plasma)
Ethyl elaidate is a Fatty Acid Ethyl Ester (FAEE) used as a biomarker for ethanol consumption.[8]
-
Lysis/Digestion: Incubate sample (hair/tissue) in DMSO/Hexane to release lipids.
-
SPE Cleanup: Use Aminopropyl silica columns. Elute neutral lipids (including Ethyl Elaidate) with Hexane/DCM.
-
Reconstitution: Dissolve in Heptane prior to injection.
Analytical Workflow Diagram
Caption: Figure 2. GC-MS workflow for FAEE analysis. Note that on high-polarity columns, the trans-isomer (Elaidate) typically elutes before the cis-isomer (Oleate).
Biological & Pharmaceutical Context
Biomarker Utility
Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol.[8][9][10] While oxidative metabolism (Alcohol Dehydrogenase) clears most ethanol, FAEE synthase esterifies ethanol with endogenous fatty acids.
-
Significance: Ethyl Elaidate is a specific marker that correlates with both alcohol intake and dietary trans-fat intake .
-
Window of Detection: Unlike blood alcohol (hours), FAEEs accumulate in hair and meconium, providing a retrospective window of months (hair) or gestation (meconium).
Pharmaceutical Formulation
In drug delivery, ethyl esters are used as permeation enhancers or lipid vehicles.
-
Lipid Nanoparticles (LNPs): The phase transition temperature (
) of the lipid bilayer is critical for LNP stability. Substituting Ethyl Oleate ( -32°C) with Ethyl Elaidate ( 5.8°C) significantly alters membrane fluidity and drug release kinetics.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5364430, Ethyl elaidate. PubChem. Available at: [Link]
-
The Good Scents Company. (E)-ethyl oleate (Ethyl elaidate) Chemical Information. Available at: [Link]
-
Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Journal of Laboratory and Clinical Medicine. Available at: [Link]
-
NIST Chemistry WebBook. (E)-9-Octadecenoic acid ethyl ester.[2][3][4] National Institute of Standards and Technology. Available at: [Link]
-
Hilaris Publisher. Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Available at: [Link]
Sources
- 1. Ethyl elaidate | C20H38O2 | CID 5364430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Oleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (E)-9-Octadecenoic acid ethyl ester [webbook.nist.gov]
- 4. (E)-ethyl oleate, 6114-18-7 [thegoodscentscompany.com]
- 5. CAS 6114-18-7: Ethyl elaidate | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VALIDATION OF A NEW BIOMARKER OF FETAL EXPOSURE TO ALCOHOL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
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